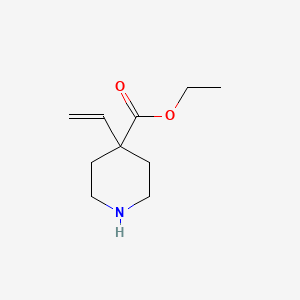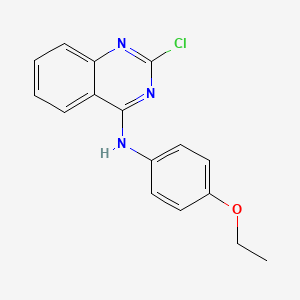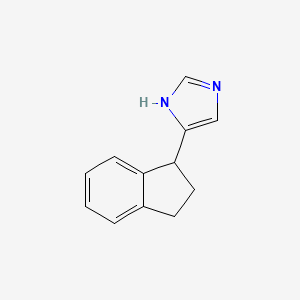
4-Vinyl-piperidine-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinyl-piperidine-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C10H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a vinyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinyl-piperidine-4-carboxylic acid ethyl ester typically involves the reaction of piperidine derivatives with vinyl-containing reagents. One common method is the esterification of 4-vinylpiperidine-4-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Vinyl-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Vinyl-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Vinyl-piperidine-4-carboxylic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid ethyl ester: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Vinylpiperidine: Lacks the ester group, limiting its applications in esterification reactions.
Ethyl piperidine-4-carboxylate: Similar structure but without the vinyl group.
Uniqueness
4-Vinyl-piperidine-4-carboxylic acid ethyl ester is unique due to the presence of both a vinyl group and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 4-ethenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-10(9(12)13-4-2)5-7-11-8-6-10/h3,11H,1,4-8H2,2H3 |
InChI Key |
SDJFLOGPXAZOLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B8787459.png)
![5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine](/img/structure/B8787471.png)



![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate](/img/structure/B8787512.png)








